1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)phenyl]piperazine
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Overview
Description
1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)phenyl]piperazine is a heterocyclic compound that belongs to the class of organic compounds known as phenylpyridazines. These compounds are characterized by a pyridazine ring substituted by a phenyl group.
Preparation Methods
The synthesis of 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)phenyl]piperazine involves several steps. One common method includes the cyclization of a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Another method involves the use of isoamyl nitrite in DMF or NaNO2 in aqueous acetic acid, followed by aminating commercially available 2-amino-3,5-dibromopyrazine in the presence of a sterically hindered base, such as N,N-diisopropylethylamine (DIPEA) .
Chemical Reactions Analysis
1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine hydrate, dicarbonyl compounds, and nitrites . The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclization reactions can lead to the formation of triazolopyridazine derivatives .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it has been explored for its potential use in developing drugs for treating pulmonary inflammation and lung cancer . Additionally, it has shown promise as a c-Met inhibitor, which is significant in cancer research . The compound’s unique structure also makes it a valuable tool in the development of fluorescent probes and structural units of polymers .
Mechanism of Action
The mechanism of action of 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the c-Met kinase, which plays a crucial role in cell growth, survival, and metastasis . By inhibiting this kinase, the compound can effectively reduce the proliferation and spread of cancer cells .
Comparison with Similar Compounds
1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)phenyl]piperazine can be compared with other similar compounds, such as 6-(difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline . These compounds share similar structural features, such as the triazolopyridazine core, but differ in their substituents and specific applications.
Properties
Molecular Formula |
C17H17F3N6 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-methyl-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C17H17F3N6/c1-12-21-22-15-5-6-16(23-26(12)15)25-9-7-24(8-10-25)14-4-2-3-13(11-14)17(18,19)20/h2-6,11H,7-10H2,1H3 |
InChI Key |
PPJNZHLPZDTSAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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